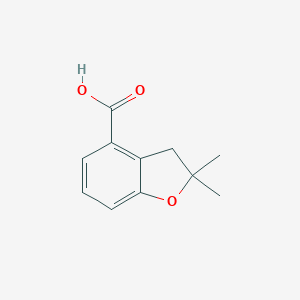

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid

Overview

Description

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

Action Environment

The synthesis of benzofuran derivatives has been achieved using various methods, including microwave-assisted synthesis (mwi), which could potentially influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis is also employed in some synthetic approaches .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can modify the benzofuran ring, potentially altering its biological activity.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzofuran ring, affecting its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds .

Scientific Research Applications

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Benzofuran: The parent compound, known for its wide range of biological activities.

2,3-Dihydrobenzofuran: A closely related compound with similar structural features.

2,2-Dimethylbenzofuran: Another derivative with distinct chemical properties.

Uniqueness: 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic acid (DDMFCA) is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of DDMFCA, including its potential therapeutic effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

DDMFCA has a unique bicyclic structure that includes a benzofuran moiety. Its molecular formula is with a molecular weight of 218.24 g/mol. The compound features three hydrogen bond acceptors and one hydrogen bond donor, which suggests its potential for various interactions in biological systems .

Anti-inflammatory Effects

Preliminary studies indicate that DDMFCA may exhibit anti-inflammatory properties . Related compounds in the benzofuran class have shown the ability to modulate inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives have been reported to possess significant antimicrobial activity . For instance, certain substituted benzofurans demonstrated strong antibacterial and antifungal effects, suggesting that DDMFCA might also share this property. Specifically, compounds with halogen or hydroxyl substituents at the 4-position have been noted for their enhanced antimicrobial efficacy .

Anticancer Potential

Research indicates that some benzofuran derivatives exhibit anticancer activity . The structural characteristics of DDMFCA may position it as a candidate for development into anticancer agents. Studies have shown that certain related compounds can inhibit cell growth in various cancer cell lines .

The mechanisms through which DDMFCA exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets similar to other benzofurans:

- Receptor Modulation : Some benzofurans act as selective agonists or antagonists at cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammation .

- Inhibition of Cell Proliferation : The ability of certain derivatives to inhibit cell proliferation suggests that DDMFCA might engage similar pathways affecting cancer cell growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of DDMFCA, it is useful to compare it with other similar compounds:

Properties

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(2)6-8-7(10(12)13)4-3-5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPSSIGWHVYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220637 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123656-35-9 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123656-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-4-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.